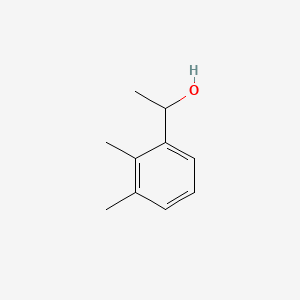

1-(2,3-Dimethylphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDKWRSEFKVTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969117 | |

| Record name | 1-(2,3-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54166-49-3 | |

| Record name | Benzenemethanol, ar,ar,alpha-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054166493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reduction of 2 ,3 Dimethylacetophenone:this is a Common and Versatile Method.benchchem.comthe Ketone Precursor Can Be Reduced Using Various Reagents and Conditions:

Catalytic Hydrogenation: This method involves reacting the ketone with hydrogen gas over a metal catalyst (e.g., platinum, palladium, nickel). libretexts.orglibretexts.org It is highly efficient and atom-economical, producing water as the only theoretical byproduct. It is often preferred for large-scale production due to simplified product isolation (filtration of the catalyst) and high yields. libretexts.orgthieme-connect.de

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to alcohols. These reactions are typically high-yielding and rapid at a lab scale but generate stoichiometric amounts of inorganic waste, leading to a higher Environmental Factor (E-factor).

Grignard Reaction:this Classic Carbon Carbon Bond Forming Reaction Involves Reacting 2,3 Dimethylphenylmagnesium Bromide with Acetaldehyde.benchchem.commissouri.edualternatively, Methylmagnesium Chloride Can Be Reacted with 2,3 Dimethylbenzaldehyde.benchchem.comwhile Highly Versatile, Grignard Reactions Present Several Challenges.mt.comthe Reagents Are Sensitive to Moisture and Air, Requiring Strictly Anhydrous Conditions and Inert Atmospheres.missouri.edunumberanalytics.com

Industrial-Scale Preparation Considerations for Optimized Efficiency

Transitioning the synthesis of 1-(2,3-dimethylphenyl)ethanol from the laboratory to an industrial scale requires careful consideration of safety, process optimization, and cost-effectiveness.

For catalytic hydrogenation , which is often the preferred industrial route for ketone reductions, key considerations include:

Catalyst Selection and Handling: Choosing a robust, recyclable, and cost-effective catalyst (e.g., copper-zinc-alumina composites or noble metals on a support) is critical. google.com Processes for catalyst recovery and regeneration are essential for economic viability.

Reactor Design: Hydrogenation is typically performed in specialized high-pressure reactors (autoclaves). google.com Efficient heat management is crucial to control the exothermic reaction and maintain optimal temperature for catalyst activity and selectivity.

Process Safety: The use of flammable hydrogen gas under high pressure necessitates rigorous safety protocols, including specialized equipment and monitoring systems to prevent leaks and potential explosions. thieme-connect.de

For the Grignard reaction , industrial-scale preparation faces significant hurdles:

Heat Management: The formation of the Grignard reagent and its subsequent reaction are highly exothermic. mt.com Large-scale batch reactors require sophisticated cooling systems to prevent runaway reactions. Dosing-controlled semi-batch processes are often used to manage heat generation. researchgate.net

Reagent Handling: The large-scale handling of magnesium metal and anhydrous ether solvents poses significant fire and explosion risks. numberanalytics.com

Continuous Flow Technology: Modern approaches are moving towards continuous flow reactors. researchgate.net These systems offer superior heat and mass transfer, allowing for better temperature control and safer operation by minimizing the volume of reactive material at any given time. This can lead to higher yields, reduced side-product formation (like Wurtz coupling), and easier scale-up. researchgate.net

Regardless of the route, optimization of the entire process is key. This includes minimizing the number of synthetic steps, selecting cost-effective starting materials, and optimizing reaction conditions (temperature, pressure, concentration) to maximize throughput and yield while ensuring product purity. thieme-connect.degoogle.com

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1-(2,3-dimethylphenyl)ethanol by mapping the carbon and hydrogen framework.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton (CH-OH), the hydroxyl proton (OH), and the methyl protons. The protons on the carbon adjacent to the alcohol's oxygen are deshielded and typically appear in the 3.4-4.5 ppm range. libretexts.org The hydroxyl proton signal can vary in position (often 2.0-2.5 ppm) and tends to be a broad singlet. libretexts.org

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms. In a solvent like CDCl₃, the solvent peak at approximately 77 ppm is used as a reference. rsc.org The spectrum for this compound would display unique signals for each of its ten carbon atoms, including the two distinct methyl carbons on the phenyl ring, the four unique aromatic carbons, the methine carbon, and the methyl carbon of the ethanol (B145695) group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound This table is based on established principles of NMR spectroscopy.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| -OH | 2.0 - 5.0 (broad s) | C-OH | 65 - 75 |

| Ar-H | 7.0 - 7.3 (m) | CH₃ (on ethyl) | 20 - 30 |

| CH-OH | 4.8 - 5.2 (q) | Ar-C (quaternary) | 135 - 145 |

| Ar-CH₃ | 2.1 - 2.4 (s) | Ar-C-H | 120 - 130 |

| CH₃ (on ethyl) | 1.4 - 1.6 (d) | Ar-CH₃ | 15 - 25 |

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared (IR) Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of an alcohol is distinguished by two key features. libretexts.org

For this compound, the spectrum will prominently display:

O-H Stretch: A very strong and characteristically broad absorption band in the region of 3300-3400 cm⁻¹. libretexts.org The broadening is a result of intermolecular hydrogen bonding between the alcohol molecules.

C-O Stretch: A strong absorption band typically found in the 1000-1200 cm⁻¹ range, corresponding to the stretching vibration of the carbon-oxygen single bond. libretexts.org

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

Aromatic C=C Bending: Absorptions in the 1500-1600 cm⁻¹ region, which are typical for aromatic compounds. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound This table is based on established principles of IR spectroscopy.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3300 - 3400 | Strong, Broad |

| Alcohol | C-O Stretch | 1000 - 1200 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Alkyl Groups | C-H Stretch | < 3000 | Medium |

| Aromatic Ring | C=C Bending | 1500 - 1600 | Medium-Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.gov

The molecular weight of this compound is 150.22 g/mol . nih.govchemspider.comaxios-research.com In its mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 150. Alcohols typically undergo two main fragmentation pathways in a mass spectrometer: alpha cleavage and dehydration. libretexts.orglibretexts.org

Alpha Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, the most likely alpha cleavage is the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a highly stable, resonance-stabilized fragment. This would produce a prominent peak at [M-15]⁺, or m/z 135.

Dehydration: This involves the elimination of a water molecule (H₂O). This fragmentation pathway would lead to a peak at [M-18]⁺, or m/z 132.

Other significant fragments may also be observed, corresponding to further breakdown of the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound This table is based on the compound's structure and established fragmentation patterns.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) |

| 135 | [C₉H₁₁O]⁺ | Alpha cleavage (Loss of •CH₃) |

| 132 | [C₁₀H₁₂]⁺ | Dehydration (Loss of H₂O) |

| 119 | [C₉H₁₁]⁺ | Loss of •CHO from M⁺ |

| 105 | [C₈H₉]⁺ | Loss of C₂H₅O from M⁺ |

Chromatographic Methods for Purity Assessment and Isomer Differentiation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC)

Gas Chromatography is a standard technique for separating and analyzing volatile compounds. researchgate.net In the analysis of this compound, GC is used to determine its purity by separating it from any starting materials, byproducts, or solvents remaining from its synthesis. The compound is vaporized and passed through a column with a stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific conditions and can be used for identification. nih.gov A pure sample will ideally show a single, sharp peak. The technique is sensitive enough to differentiate between isomers, such as 1-(2,4-dimethylphenyl)ethanol, which would exhibit a different retention time. nih.gov

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful method for purity assessment, particularly for compounds that may not be sufficiently volatile or stable for GC. rsc.org For this compound, reverse-phase HPLC is a common method. sielc.com A solution of the compound is pumped through a column containing a nonpolar stationary phase, and a polar mobile phase is used as the eluent. The purity of the compound can be determined by the area of its corresponding peak in the chromatogram. LGC Standards reports a purity of greater than 95% for this compound as determined by HPLC, confirming its use in quality assessment. lgcstandards.com

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. benthamopen.com This technique involves directing X-rays onto a single crystal of the substance and analyzing the resulting diffraction pattern. From this pattern, a precise 3D model of the molecule can be constructed, providing accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. benthamopen.commdpi.com

While X-ray crystallography provides unparalleled structural detail, its application requires that the compound can be grown into a suitable single crystal. mdpi.com For this compound, which is a liquid at room temperature, this would necessitate crystallization at low temperatures. As of the latest search, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. If a study were to be conducted, it would reveal the compound's crystal system, space group, and the precise spatial arrangement of the phenyl ring relative to the ethanol substituent. benthamopen.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are pivotal in determining the physical and chemical properties of materials as a function of temperature. While specific research data on the thermal analysis of this compound is not publicly available, the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) allow for a detailed projection of their application in characterizing this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. etamu.edu For this compound, a TGA scan would provide critical information about its thermal stability and volatilization characteristics. The analysis involves heating the sample in a controlled furnace and continuously measuring its mass on a microbalance. etamu.edu A plot of mass versus temperature would reveal the temperature at which the compound begins to vaporize or decompose. A single, sharp weight loss event would be expected, corresponding to its boiling point. The absence of significant weight loss at lower temperatures would indicate the absence of volatile impurities like residual solvents.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org This method is used to detect physical transformations such as melting, crystallization, and glass transitions. wikipedia.org When applied to this compound, DSC could identify its melting point (if it is solid at room temperature or under certain conditions) and the energy required for this phase change (enthalpy of fusion). The shape and position of the melting peak on a DSC thermogram can also offer insights into the sample's purity; impurities typically cause a broadening of the melting peak and a depression of the melting temperature. wikipedia.org Furthermore, DSC can be used to study oxidative stability by observing exothermic events in the presence of an oxidizing atmosphere. wikipedia.org

The data obtained from these techniques are crucial for establishing the compound's thermal profile.

| Analytical Technique | Parameter Measured | Significance for this compound Characterization |

| Thermogravimetric Analysis (TGA) | Change in mass vs. temperature | - Determines the volatilization and/or decomposition temperature. - Assesses thermal stability. - Quantifies the presence of volatile impurities or residual solvents. |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. temperature | - Identifies phase transitions like melting and boiling points. - Measures enthalpy changes associated with phase transitions. - Provides an indication of purity based on the sharpness and temperature of the melting peak. - Can be used to study oxidative stability. |

Advanced Analytical Methods for Related Substances and Impurity Profiling (e.g., using GC or HPLC)

Impurity profiling is a critical aspect of chemical analysis, essential for ensuring the quality and safety of a substance. For this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for separating, identifying, and quantifying process-related impurities and degradation products. nih.govvcu.edu

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. gcms.cz The technique separates components of a mixture based on their differential partitioning between a stationary phase in a column and a mobile gas phase. gcms.cz In the context of impurity profiling, GC can effectively separate this compound from structurally similar impurities. These may include unreacted starting materials (e.g., 2,3-dimethylacetophenone), isomers (e.g., 1-(3,4-dimethylphenyl)ethanol), or by-products formed during synthesis. Headspace GC-MS is particularly useful for detecting highly volatile impurities. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for impurity analysis. vcu.edu It separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase under high pressure. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for analyzing compounds of intermediate polarity such as aromatic alcohols. nih.gov HPLC is advantageous for detecting less volatile or thermally labile impurities that are not suitable for GC analysis. The method can be validated to be sensitive, specific, and accurate for quantifying trace levels of impurities. nih.govresearchgate.net

The selection between GC and HPLC depends on the volatility, thermal stability, and polarity of the potential impurities. Often, both techniques are used to provide a comprehensive impurity profile.

| Potential Impurity / Related Substance | Likely Origin | Preferred Analytical Method | Principle of Detection |

| 2,3-Dimethylacetophenone | Unreacted starting material | Gas Chromatography (GC) | Separation based on volatility and polarity; detection by FID or MS. |

| Isomeric Dimethylphenyl)ethanols (e.g., 1-(3,4-Dimethylphenyl)ethanol) | By-product from impure starting materials or side reactions | Gas Chromatography (GC) or HPLC | GC: Separation by boiling point/polarity differences. HPLC: Separation by differential partitioning. |

| Residual Solvents (e.g., Toluene, Ethanol) | Synthesis/purification process | Headspace Gas Chromatography (GC) | Separation of highly volatile compounds from the sample matrix. |

| High Molecular Weight By-products | Dimerization or other side reactions | High-Performance Liquid Chromatography (HPLC) | Separation of less volatile or non-volatile compounds based on polarity. |

Computational and Theoretical Studies on 1 2,3 Dimethylphenyl Ethanol and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods can provide valuable information on geometry, energy, and various molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing molecular geometries and predicting a range of properties. For molecules similar to 1-(2,3-Dimethylphenyl)ethanol, DFT has been used to investigate electronic properties, including frontier molecular orbitals and reactivity descriptors. nih.govresearchgate.net

Semiempirical Methods (e.g., PM6)

Semiempirical methods, such as PM6, offer a faster computational alternative to ab initio methods like DFT by incorporating experimental parameters. These methods are particularly useful for conformational analysis of larger molecules. For instance, a conformational analysis of the related compound (+)-(R)-1-phenylethanol has been performed using the PM6 method to identify its stable conformers. researchgate.net Such an analysis for this compound would be crucial in determining its most likely three-dimensional structure.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity. researchgate.net For analogous compounds, the HOMO-LUMO gap has been calculated to understand charge transfer possibilities within the molecule. researchgate.net For this compound, this analysis would help in predicting its electronic transitions and reactivity patterns.

Electrostatic Potential Mapping (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. orientjchem.org The MEP surface illustrates regions of positive and negative electrostatic potential, which are indicative of sites for nucleophilic and electrophilic attack, respectively. Studies on substituted phenols have demonstrated a correlation between the electrostatic potential at the hydroxyl group and the compound's acidity. nih.gov An MEP analysis of this compound would reveal its electron-rich and electron-deficient regions, offering clues about its intermolecular interactions.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Research on analogues like (E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline has shown that these types of molecules can exhibit significant NLO behavior. The prediction of NLO properties for this compound would involve calculating its hyperpolarizability to assess its potential as an NLO material.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer and hyperconjugative interactions. NBO analysis has been applied to related compounds to understand the delocalization of electron density and the stability of different conformations. For this compound, NBO analysis would elucidate the nature of its chemical bonds and the extent of electron delocalization.

In the absence of specific published research, the following tables for this compound remain to be populated by future computational studies.

Table 1: Calculated HOMO-LUMO Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Table 2: Calculated Non-Linear Optical (NLO) Properties for this compound

| Parameter | Value |

| Dipole Moment (μ) | Data not available |

| First-Order Hyperpolarizability (β) | Data not available |

Table 3: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within a crystal, providing insights into the nature and propensity of different types of intermolecular contacts that govern the crystal packing.

In a study of a pyrazole (B372694) derivative containing a 2,4-dimethylphenyl group, Hirshfeld surface analysis revealed that C–H···O intermolecular and intramolecular hydrogen bonds, along with C–H···π and π···π stacking interactions, were crucial for stabilizing the crystal and molecular structure. researchgate.net The two-dimensional fingerprint plot quantified the contributions of individual intermolecular contacts, showing that H···H interactions accounted for the largest contribution to the molecular surface at 49.2%. researchgate.net Similarly, for a Schiff base with a 2,4-dimethylphenyl group, H···H (65%), C···H (19.2%), and O···H (6.6%) interactions were the major contributors to the crystal packing. omu.edu.tr

The analysis of a 3,5-dimethylphenyl derivative further supports the prevalence of these interactions. In this case, H···H (51.2%), O···H/H···O (17.9%), and C···H/H···C (15.2%) were the most significant contacts. researchgate.net The shape-index plot for this compound clearly indicated the presence of π–π stacking interactions. researchgate.net

Table 1: Predicted Intermolecular Contact Contributions for this compound based on Analogues

| Interaction Type | Predicted Contribution | Key Role in Crystal Packing |

| O-H···O | High | Directional control, formation of primary structural motifs (chains/dimers) |

| H···H | High | Overall crystal cohesion and stabilization |

| C-H···π | Moderate | Stabilization of the crystal lattice |

| C-H···O | Moderate | Contribution to the hydrogen-bonding network |

| π···π | Possible | Stacking of aromatic rings, contributing to packing efficiency |

This table is predictive and based on data from analogous compounds.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., IR, UV-Vis)

Computational chemistry offers robust methods for predicting spectroscopic properties, which can be correlated with experimental data to validate molecular structures and understand electronic transitions. Density Functional Theory (DFT) is a commonly employed method for these predictions.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict these vibrational frequencies. nih.gov For 1-(2,4-dimethylphenyl)ethanol, an experimental FTIR spectrum is available, showing characteristic peaks for the O-H, C-H, and C-O stretching, as well as aromatic C=C vibrations. nih.gov Theoretical calculations for related molecules, such as acetaminophen (B1664979) complexes with ethanol (B145695), have shown that DFT can accurately predict the frequency shifts and IR intensity variations associated with intermolecular interactions, like hydrogen bonding. nih.gov

For this compound, the prominent vibrational modes predicted would include:

A broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, influenced by hydrogen bonding.

C-H stretching vibrations from the methyl and aromatic groups, usually found between 2850-3100 cm⁻¹.

Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

A C-O stretching vibration, expected around 1050-1200 cm⁻¹.

Table 2: Predicted and Experimental IR Frequencies (cm⁻¹) for Dimethylphenyl-ethanol Analogues

| Vibrational Mode | Predicted Range (cm⁻¹) | Experimental (1-(2,4-dimethylphenyl)ethanol) nih.gov |

| O-H Stretch | 3200-3600 | Yes (Broad) |

| C-H Stretch (Aliphatic/Aromatic) | 2850-3100 | Yes |

| C=C Stretch (Aromatic) | 1450-1600 | Yes |

| C-O Stretch | 1050-1200 | Yes |

Predicted ranges are based on general values for alcohols and aromatic compounds.

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis). The UV-Vis spectrum of aromatic compounds like this compound is dominated by π → π* transitions of the benzene (B151609) ring. The substitution on the ring with methyl and ethanol groups will cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene.

Theoretical studies on related aromatic compounds have demonstrated that TD-DFT calculations can accurately predict the absorption maxima (λ_max). nist.gov For this compound, electronic transitions would likely occur in the UV region, with expected absorption bands around 260-280 nm, characteristic of substituted benzenes. The solvent environment can also influence the position of these bands, an effect that can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

Conformational Analysis and Stability Studies

The presence of rotatable single bonds in this compound gives rise to different spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for their interconversion.

The key rotational degrees of freedom in this compound are the rotation around the C(phenyl)-C(ethyl) bond and the C(ethyl)-O bond. The relative orientation of the hydroxyl group and the phenyl ring, as well as the orientation of the methyl groups on the ring, will determine the steric and electronic interactions within the molecule, and thus the stability of each conformer.

Computational methods, such as molecular mechanics and quantum mechanical calculations (DFT), are used to explore the potential energy surface of the molecule as a function of its dihedral angles. For substituted ethanes, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. nih.gov In the case of this compound, the staggered conformations around the C-C bond of the ethanol moiety will be of lower energy.

The rotation of the entire ethanol group relative to the dimethylphenyl ring will be hindered by steric interactions between the hydroxyl and methyl groups of the ethanol moiety and the methyl groups on the aromatic ring. DFT calculations can be used to determine the rotational energy barriers. For ethane (B1197151) and its substituted derivatives, these barriers have been calculated and are influenced by steric hindrance and hyperconjugation. nih.govyoutube.com The presence of two methyl groups at the 2 and 3 positions on the phenyl ring in this compound is expected to create significant steric hindrance, influencing the preferred orientation of the ethanol substituent.

The stability of different conformers is also affected by intramolecular hydrogen bonding. It is possible that a weak intramolecular hydrogen bond could form between the hydroxyl hydrogen and the π-electron cloud of the benzene ring or one of the methyl groups, which would stabilize certain conformations.

Synthetic Applications Beyond Direct Compound Formation

Role as a Chiral Intermediate in Pharmaceutical Synthesis

The chirality of 1-(2,3-dimethylphenyl)ethanol is a key feature that is exploited in the synthesis of pharmaceuticals. The presence of a stereocenter at the carbon atom attached to the hydroxyl group allows for the existence of two enantiomers: (R)-1-(2,3-dimethylphenyl)ethanol and (S)-1-(2,3-dimethylphenyl)ethanol. This stereochemistry is crucial for the biological activity of the final drug molecules.

Precursor to Dexmedetomidine and its Stereoisomers

This compound is a key intermediate in the synthesis of Dexmedetomidine, a potent and selective α2-adrenergic receptor agonist. Dexmedetomidine is the pharmacologically active (S)-enantiomer of medetomidine. The synthesis often involves the use of this compound or its derivatives.

One synthetic route involves the reaction of 1-(1-haloethyl)-2,3-dimethylbenzene with imidazole (B134444) in the presence of a palladium catalyst to form the core structure of dexmedetomidine. google.com This method offers good selectivity for the desired (S)-isomer. google.com Another approach utilizes 2,3-dimethyl acetophenone (B1666503) as a starting material, which can be converted to an intermediate that then reacts to form a precursor to dexmedetomidine. google.com The chirality of this compound is fundamental in these syntheses to ensure the production of the specific stereoisomer required for therapeutic efficacy.

Below is a table summarizing key intermediates in the synthesis of Dexmedetomidine:

Table 1: Key Intermediates in Dexmedetomidine Synthesis

| Intermediate Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C₁₀H₁₄O | Chiral precursor |

| 1-(1-Haloethyl)-2,3-dimethylbenzene | C₁₀H₁₃X (X=Cl, Br, I) | Reactant with imidazole |

| 4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole | C₁₃H₁₆N₂ | Direct precursor to Dexmedetomidine |

| 2,3-Dimethyl acetophenone | C₁₀H₁₂O | Starting material for some synthetic routes |

Utilization in Fine Chemical and Agrochemical Industries as a Building Block

The structural attributes of this compound make it a valuable building block in the fine chemical and agrochemical industries. Its aromatic ring and functional hydroxyl group allow for a variety of chemical transformations, leading to a diverse range of products.

In the fine chemical industry, it can be used to introduce the 2,3-dimethylphenyl moiety into larger molecules, which can influence properties such as solubility, stability, and biological activity. The hydroxyl group provides a reactive site for esterification, etherification, and other coupling reactions.

While specific examples of its direct use in commercially available agrochemicals are not extensively documented in public literature, its structural motifs are present in some pesticide formulations. For instance, the related compound N-(2,3-dimethylphenyl)acetamide is found in alachlor (B1666766) analogs. The conversion of the ethanol (B145695) derivative to other functional groups allows for its integration into various molecular frameworks relevant to the development of new agrochemicals. The broader class of aromatic alcohols, including ethanol derivatives, are recognized as versatile building blocks for producing a wide array of chemicals. osti.gov

Precursor for Heterocyclic Compound Synthesis (e.g., Pyrazoles, Phthalazines, Thiazoles, Oxazoles)

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of various heterocyclic systems. Although direct, named reactions starting from this specific alcohol to form pyrazoles, phthalazines, thiazoles, or oxazoles are not commonly cited, its derivatives are instrumental in such transformations.

For instance, the ketone analog, 2,3-dimethylacetophenone, can be a starting point for building heterocyclic rings. The synthesis of pyridazine-based compounds, for example, can be achieved through reactions like the Friedel-Crafts acylation followed by cyclization. nih.gov The general principle involves converting the ethanol to a more reactive intermediate, such as a ketone or an α-haloketone, which can then undergo cyclocondensation reactions with appropriate binucleophiles to form the desired heterocyclic ring. The synthesis of various functionalized polyheterocyclic compounds often relies on cycloaddition reactions, which can utilize precursors derived from versatile building blocks. mdpi.comresearchgate.net

Cross-Coupling in Polymer Precursor Synthesis (e.g., Asymmetric Dianhydrides)

The development of high-performance polymers often requires specialized monomers with specific structural features. This compound and its derivatives can be employed in the synthesis of such polymer precursors. The aromatic ring of the molecule can be functionalized to participate in cross-coupling reactions, a powerful tool in polymer chemistry.

While direct application of this compound in the synthesis of asymmetric dianhydrides is not widely reported, the underlying chemical principles suggest its potential utility. The synthesis of polymer feedstocks can involve the creation of aromatic N-heterocyclic compounds from biomass-derivable starting materials. nih.gov The functional groups on these precursors can then be modified for polymerization. The general strategy would involve converting the hydroxyl group of this compound to a group suitable for cross-coupling (e.g., a halide or triflate) or functionalizing the aromatic ring to introduce reactive sites for polymerization.

Future Research Directions and Emerging Trends

Development of Novel and Highly Sustainable Synthetic Routes

The pursuit of environmentally benign and economically viable synthetic methods is a paramount theme in modern chemistry. For 1-(2,3-Dimethylphenyl)ethanol, this translates to moving away from traditional methods that may rely on harsh reagents or produce significant waste.

A significant area of interest is the application of biocatalysis . magtech.com.cnrsc.org This approach utilizes whole microbial cells or isolated enzymes to perform chemical transformations. Biocatalytic reductions of the corresponding ketone, 2',3'-dimethylacetophenone, offer high enantioselectivity under mild reaction conditions, often in aqueous media, thereby reducing the environmental footprint. magtech.com.cnrsc.orgnih.gov Research is ongoing to discover and engineer novel ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) with improved substrate scope, stability, and activity for the synthesis of chiral alcohols like this compound. tandfonline.com The use of readily available and renewable biocatalysts, such as those found in Daucus carota (carrot) roots, is also being explored as a sustainable option. rsc.org

Another promising avenue is the development of catalytic reductions using earth-abundant metal catalysts. While precious metal catalysts are effective, their cost and toxicity are significant drawbacks. Research into catalysts based on iron, copper, or manganese could provide more sustainable alternatives for the reduction of the precursor ketone.

Furthermore, the synthesis of ethanol (B145695) from renewable sources like CO2 is a major goal. rsc.orgresearchgate.net While not directly producing this compound, the principles and catalysts developed in these areas, such as Ru-Co bimetallic catalysts, could potentially be adapted for more complex alcohol syntheses. rsc.orgresearchgate.net

Exploration of Enhanced Stereoselective Synthesis Methodologies

The chirality of this compound, with its stereocenter at the carbinol carbon, makes its stereoselective synthesis a critical area of research. The ability to selectively produce one enantiomer over the other is crucial, as different enantiomers can have distinct biological activities and properties.

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation are powerful techniques for the enantioselective reduction of ketones. Future research will likely focus on developing novel chiral ligands and catalysts that can achieve even higher enantiomeric excesses (e.e.) and turnover numbers for the synthesis of this compound. This includes the design of new organometallic complexes and the use of well-defined chiral-at-metal catalysts.

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. acs.org The development of new chiral organocatalysts for the reduction of 2',3'-dimethylacetophenone could offer a metal-free alternative to traditional methods. For instance, the CBS (Corey-Bakshi-Shibata) reduction is a well-established method for the enantioselective reduction of ketones to secondary alcohols. youtube.com Continued refinement of such catalytic systems could lead to more efficient and selective syntheses.

Advanced Mechanistic Investigations of Reactions involving the Compound

A deeper understanding of the reaction mechanisms underlying the synthesis and subsequent reactions of this compound is crucial for optimizing existing methods and designing new ones. Advanced computational and experimental techniques are being employed to elucidate these mechanisms.

Computational chemistry , using methods like Density Functional Theory (DFT), can provide detailed insights into transition state geometries, activation energies, and reaction pathways. These studies can help in understanding the origins of stereoselectivity in asymmetric catalysis and guide the rational design of more effective catalysts.

In-situ spectroscopic techniques , such as ReactIR and in-situ NMR, allow for the real-time monitoring of reactions. This provides valuable data on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. Such studies can help to identify rate-limiting steps and potential side reactions, leading to improved process control and optimization.

Investigations into the role of non-covalent interactions, such as hydrogen bonding and steric effects, in directing the stereochemical outcome of reactions are also of significant interest. Understanding how the dimethylphenyl group influences the approach of reagents to the carbonyl group of the precursor ketone is key to controlling the stereoselectivity of the reduction.

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis. researchgate.netresearchgate.net For a compound like this compound, these technologies can be applied in several ways to accelerate discovery and optimization.

Retrosynthetic analysis , the process of breaking down a target molecule into simpler, commercially available starting materials, can be significantly enhanced by AI algorithms. researchgate.net These tools can propose novel and more efficient synthetic routes that may not be immediately obvious to a human chemist.

Reaction optimization is another area where AI can have a major impact. Machine learning models can be trained on large datasets of reaction outcomes to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, and time) to maximize the yield and selectivity for the synthesis of this compound. researchgate.net This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

Catalyst design can also be guided by machine learning. By analyzing the relationship between catalyst structure and performance, ML models can predict the efficacy of new, untested catalysts, thereby accelerating the discovery of more active and selective catalytic systems. researchgate.net

Supramolecular Chemistry and Host-Guest Interactions for Selective Recognition

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, offer exciting possibilities for the selective recognition and separation of the enantiomers of this compound. mpg.de

The design and synthesis of chiral host molecules , such as cyclodextrins, crown ethers, or calixarenes, that can selectively bind to one enantiomer of this compound over the other is a key area of research. This selective binding can be exploited for the development of new methods for enantiomeric separation, such as chiral chromatography or liquid-liquid extraction.

The formation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with chiral pores could also be used for the enantioselective separation of racemic mixtures of this compound. bldpharm.com These materials can be designed with specific pore sizes and functionalities to achieve high levels of separation efficiency.

Furthermore, understanding the host-guest interactions between this compound and various receptors can provide insights into its biological activity and can be used to design new sensors or delivery systems.

Potential Applications in Advanced Materials Science

The unique structure of this compound makes it an interesting building block for the synthesis of advanced materials with tailored properties.

As a chiral molecule, it can be used as a chiral dopant in liquid crystal phases to induce helical structures, which are essential for applications in displays and photonics. The specific stereochemistry and the bulky dimethylphenyl group can influence the helical twisting power and other properties of the liquid crystal material.

The hydroxyl group of this compound can be functionalized to incorporate it into polymers and dendrimers . The resulting materials could have interesting chiral properties and may find applications in areas such as chiral catalysis, separation science, and optoelectronics.

Furthermore, the compound can serve as a starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemicals. Its structural motifs can be found in various biologically active compounds. biosynth.comaxios-research.com

Q & A

Basic Research Question

- Safety: Use PPE (gloves, goggles) due to mild skin irritation risks .

- Waste Management: Collect organic waste in halogen-resistant containers for incineration .

- Environmental Impact: Limited ecotoxicity data; recommend biodegradability studies under OECD 301 guidelines .

What future research directions are critical for advancing applications of this compound?

Advanced Research Question

- Biocatalysis: Optimize Daucus carota cell cultures for enantioselective synthesis to replace chemical reductants .

- High-Throughput Screening: Explore derivatives for antimicrobial activity using microplate assays .

- Environmental Fate: Investigate photodegradation pathways using LC-MS/MS to identify persistent metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.